Proven Degrader Potency: DC50 of 11.55 nM in NR-11c for p38α Knockdown
The utility of 6-(4-Azidobutanamido)hexanoic acid is validated by its performance as a component of NR-11c. When this specific linker is used to conjugate a p38α inhibitor to a VHL ligand, the resulting PROTAC (NR-11c) demonstrates a DC50 of 11.55 nM for p38α degradation in MDA-MB-231 cells after 24 hours of treatment [1]. This metric serves as a benchmark for the linker's functional compatibility.
| Evidence Dimension | DC50 (Half-maximal degradation concentration) in MDA-MB-231 breast cancer cells |
|---|---|
| Target Compound Data | PROTAC NR-11c (incorporating the linker) achieves DC50 = 11.55 nM for p38α degradation |
| Comparator Or Baseline | Baseline: Vehicle (untreated) control showing no degradation; literature shows many PROTACs have DC50 >100 nM or are inactive |
| Quantified Difference | DC50 = 11.55 nM |
| Conditions | MDA-MB-231 cells treated with 1-1000 nM NR-11c for 24 hours; p38α levels measured by Western blot [1] |
Why This Matters
This nanomolar potency validates the linker's specific design parameters (length and composition) as optimal for inducing a productive ternary complex with VHL E3 ligase and p38α.
- [1] Cubillos-Rojas M, et al. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Cancers (Basel). 2023 Jan 18;15(3):611. View Source
